N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(1-Methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. Its structure features a tricyclic core (pyrido-pyrrolo-pyrimidine) with a 4-oxo group, a 3-methoxypropyl substituent at position 1, and a carboxamide group at position 2 linked to a 1-methoxypropan-2-yl moiety. This compound is part of a broader series of analogs designed for structure-activity relationship (SAR) studies, particularly in medicinal chemistry contexts targeting kinase inhibition or other biological pathways .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(12-27-3)20-18(24)15-11-14-17(22(15)9-6-10-26-2)21-16-7-4-5-8-23(16)19(14)25/h4-5,7-8,11,13H,6,9-10,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZHMWIWIANEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. The molecular formula is , and its structural features suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells via the activation of caspases and modulation of death receptors such as DR5 and DR6. In vitro studies demonstrated that treatment with related compounds led to increased expression of cleaved caspases and inhibited tumor growth in xenograft models .
- Case Study : A study on a structurally similar compound revealed that it inhibited colon cancer cell growth significantly, suggesting that this compound may exert similar effects. The compound was tested at varying concentrations (0–15 μg/mL) and showed a dose-dependent response in promoting apoptotic cell death and enhancing the expression of apoptotic markers .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound:
- Mechanism : Research has indicated that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition is often mediated through the suppression of NF-kB and MAPK pathways, which are crucial in inflammatory responses .
- Research Findings : In experiments involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compounds similar to this compound demonstrated significant reductions in nitric oxide production and inflammatory marker expression .
Antimicrobial Activity
Emerging data also suggest potential antimicrobial properties:
- Activity Spectrum : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects against various bacterial strains. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Summary Table
| Biological Activity | Mechanism | Model/Study | Outcome |
|---|---|---|---|
| Anticancer | Apoptosis induction via caspase activation | Xenograft mouse model | Tumor growth inhibition |
| Anti-inflammatory | NF-kB pathway suppression | RAW 264.7 cells | Reduced NO and COX-2 levels |
| Antimicrobial | Unknown mechanism | Various bacterial strains | Inhibition observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
All compounds share a 3-methoxypropyl group at position 1, suggesting its role in balancing solubility and membrane permeability via the ether linkage.
Carboxamide Substituent Diversity: Alkyl vs. Aryl: The target compound’s 1-methoxypropan-2-yl group (alkyl) contrasts with aryl substituents (e.g., 4-methylbenzyl , o-tolyl ). Electronic Effects: The 2,4-dimethoxyphenyl group introduces electron-donating methoxy groups, which could modulate hydrogen bonding or charge interactions in target binding pockets.
Molecular Weight and Physicochemical Properties :
- Molecular weights range from 382.4 to 464.5, with the target compound likely falling within this range.
- Predicted properties for (density: 1.24 g/cm³, pKa: 14.76) suggest moderate lipophilicity, consistent with the methoxypropyl substituent’s polarity.
Synthetic Pathways :
- Analogs in were synthesized via hydrolysis of carboxylate esters (e.g., compounds 17, 18) followed by carbodiimide-mediated coupling with amines. The target compound likely follows a similar route, using 1-methoxypropan-2-ylamine as the coupling partner.
Research Findings and Implications
While direct biological data for the target compound are absent in the provided evidence, insights can be extrapolated from structural analogs:
- Bioactivity Trends : Compounds with aryl carboxamide substituents (e.g., ) may exhibit stronger target binding due to aromatic interactions, whereas alkyl groups (e.g., target compound) could favor pharmacokinetic properties like solubility and half-life.
- Position 9 Methylation : Derivatives with 9-methyl groups () might show improved metabolic stability, as methylation often blocks oxidative degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
